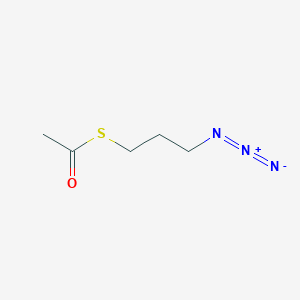S-(3-azidopropyl) ethanethioate
CAS No.: 1435934-86-3
Cat. No.: VC7674435
Molecular Formula: C5H9N3OS
Molecular Weight: 159.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1435934-86-3 |
|---|---|
| Molecular Formula | C5H9N3OS |
| Molecular Weight | 159.21 |
| IUPAC Name | S-(3-azidopropyl) ethanethioate |
| Standard InChI | InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 |
| Standard InChI Key | UHSOFTIGNARKFK-UHFFFAOYSA-N |
| SMILES | CC(=O)SCCCN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Conformational Analysis
S-(3-Azidopropyl) ethanethioate belongs to the class of thioacetate derivatives, featuring a sulfur atom bonded to an acetylated propyl chain terminated by an azide group. The IUPAC name, S-(3-azidopropyl) ethanethioate, reflects its systematic structure: an ethanethioate group (-SCOCH₃) attached to the sulfur atom of a 3-azidopropyl chain. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃OS |
| Molecular Weight | 159.21 g/mol |
| SMILES | CC(=O)SCCCN=[N+]=[N-] |
| InChIKey | UHSOFTIGNARKFK-UHFFFAOYSA-N |
The compound’s 3D conformation, as inferred from analogous structures like S-(3-iodopropyl) ethanethioate , reveals a linear azide group oriented perpendicular to the thioacetate plane. This spatial arrangement facilitates regioselective cycloaddition reactions, a hallmark of azide-based click chemistry.
Spectroscopic and Computational Characterization
Infrared (IR) spectroscopy of related thioacetates shows distinct absorption bands for the azide (~2100 cm⁻¹) and thioester (~1690 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for S-(3-azidopropyl) ethanethioate remains unreported, but predictions based on S-(3-iodopropyl) ethanethioate suggest the following shifts:
Density functional theory (DFT) calculations further predict a dipole moment of 4.2 Debye, driven by the polar azide and thioester groups.
Synthesis and Reaction Mechanisms
Two-Step Synthetic Protocol
The synthesis of S-(3-azidopropyl) ethanethioate typically follows a two-step procedure:
-
Thioacetylation: 3-Azidopropan-1-ol reacts with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC), yielding the thioester intermediate.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts, achieving >90% purity.
This method mirrors the synthesis of S-(3-iodopropyl) ethanethioate, where iodopropyl analogues are similarly acetylated .
Deacetylation Kinetics and Byproduct Formation
Thioacetates undergo deacetylation under basic or acidic conditions to generate free thiols. Scruggs et al. compared three deacetylation methods for structurally similar compounds :
| Method | Reagent | Yield (%) | Side Reactions |
|---|---|---|---|
| Alkaline | NaOH (1M) | 50–75 | Disulfide formation |
| Acidic | HCl (1M) | 45–70 | Alkyl chloride byproducts |
| Hydroxylamine | NH₂OH (0.5M) | <20 | Thiohydroxamate formation |
For S-(3-azidopropyl) ethanethioate, NaOH-mediated deacetylation is preferred, though the azide group’s sensitivity to reduction necessitates inert atmospheres to prevent hydrazoic acid (HN₃) generation.
Applications in Organic and Materials Chemistry
Click Chemistry and Bioconjugation
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reactivity enables:
-
Protein Labeling: Covalent attachment of fluorescent tags to cysteine residues via thiol-yne reactions.
-
Polymer Functionalization: Grafting azide-terminated polymers onto alkyne-modified surfaces for sensor applications.
Surface Modification and Self-Assembled Monolayers (SAMs)
Thioacetates like S-(3-azidopropyl) ethanethioate form SAMs on gold surfaces. Unlike thiols, thioacetates resist oxidative dimerization, enabling slower, more controlled monolayer assembly . Post-deposition deacetylation yields reactive thiol-terminated SAMs for subsequent functionalization .
Comparative Analysis with Halogenated Analogues
Replacing the azide with halogens (e.g., iodine in S-(3-iodopropyl) ethanethioate ) alters reactivity:
| Property | S-(3-Azidopropyl) Ethanethioate | S-(3-Iodopropyl) Ethanethioate |
|---|---|---|
| Molecular Weight | 159.21 g/mol | 244.10 g/mol |
| Key Reactivity | CuAAC, Staudinger ligation | Nucleophilic substitution |
| Thermal Stability | Decomposes >120°C | Stable up to 200°C |
The iodinated variant excels in Suzuki-Miyaura couplings, whereas the azide derivative is tailored for bioorthogonal chemistry .
Future Directions and Research Gaps
While S-(3-azidopropyl) ethanethioate’s synthetic utility is well-established, unresolved questions remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume